

A Technical Guide to the Isotopic Purity of DL-2-Aminohexanoic acid-d9

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Compound of Interest

Compound Name: DL-2-Aminohexanoic acid-d9

Cat. No.: B12297883

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This technical guide provides a comprehensive overview of the isotopic purity of **DL-2-Aminohexanoic acid-d9**, a deuterated analog of norleucine. This document details the analytical methodologies used to determine isotopic enrichment, presents typical purity data, and outlines the synthesis of this isotopically labeled compound. The information herein is intended to support researchers in various fields, including drug metabolism studies, pharmacokinetic analysis, and proteomics, where stable isotope-labeled internal standards are crucial for accurate quantification.

Introduction

DL-2-Aminohexanoic acid-d9, also known as DL-Norleucine-d9, is a non-proteinogenic amino acid in which nine hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis. The utility of **DL-2-Aminohexanoic acid-d9** is fundamentally dependent on its isotopic purity, which refers to the percentage of molecules in which all nine specified hydrogen atoms are replaced by deuterium. High isotopic purity is essential to minimize signal overlap and ensure the accuracy of analytical measurements.

Isotopic Purity Data



The isotopic purity of commercially available **DL-2-Aminohexanoic acid-d9** is typically high, ensuring minimal interference from partially deuterated or non-deuterated species. The following table summarizes the key specifications for this stable isotope-labeled compound.

Parameter	Specification	Source(s)
Isotopic Purity	≥98 atom % D	[1][2]
Chemical Purity	≥98%	[2]
Molecular Formula	C ₆ H ₄ D ₉ NO ₂	[2]
Molecular Weight	140.23 g/mol	[2]
Deuterium Incorporation	9 Deuterium Atoms	[2]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic enrichment for deuterated compounds like **DL-2-Aminohexanoic acid-d9** primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry is a fundamental technique for assessing the isotopic purity of labeled compounds by analyzing the distribution of isotopologues.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of DL-2-Aminohexanoic acid-d9 in a suitable solvent (e.g., methanol/water).
 - Prepare a series of dilutions to determine the optimal concentration for analysis.



- Prepare a corresponding solution of non-labeled DL-2-Aminohexanoic acid as a reference standard.
- Instrumentation and Conditions:
 - Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Timeof-Flight (TOF) instrument, is required to resolve the isotopic cluster.
 - Ionization Source: Electrospray ionization (ESI) is commonly used for amino acids.
 - Analysis Mode: Perform the analysis in full scan mode to capture the entire isotopic distribution of the molecular ion.
 - Resolution: Set the instrument resolution to at least 70,000 to accurately resolve the different isotopologues.

Data Acquisition:

- Inject the non-labeled standard to obtain its mass spectrum and confirm the natural isotopic abundance of carbon, nitrogen, and oxygen.
- Inject the DL-2-Aminohexanoic acid-d9 sample.
- Acquire the mass spectrum, focusing on the m/z range corresponding to the protonated molecule [M+H]+.

Data Analysis:

- Identify the monoisotopic peak of the fully deuterated species (d9).
- Identify and quantify the peaks corresponding to partially deuterated species (d0 to d8).
- Calculate the isotopic purity by determining the relative abundance of the d9 isotopologue compared to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination



NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the isotopic enrichment.

Protocol:

- Sample Preparation:
 - Dissolve a precisely weighed amount of DL-2-Aminohexanoic acid-d9 in a deuterated solvent (e.g., D₂O).
 - Add an internal standard with a known concentration if quantitative analysis is desired.
- Instrumentation and Conditions:
 - NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[3]
 - Nuclei: Acquire both ¹H and ²H NMR spectra.
- Data Acquisition:
 - ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the deuterated sites confirms successful labeling.
 Residual proton signals can be integrated to quantify the level of deuteration.
 - 2H NMR: Acquire a deuterium NMR spectrum. The presence of signals at the expected chemical shifts confirms the incorporation of deuterium at the desired positions.
- Data Analysis:
 - \circ In the ¹H NMR spectrum, compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position (e.g., the α -proton) or the internal standard.
 - This comparison allows for the calculation of the percentage of deuterium incorporation at each site and the overall isotopic purity.



Synthesis of DL-2-Aminohexanoic acid-d9

The synthesis of deuterated amino acids can be achieved through various methods, with one common approach being the acid-catalyzed hydrogen-deuterium exchange of the non-labeled amino acid in heavy water (D₂O).

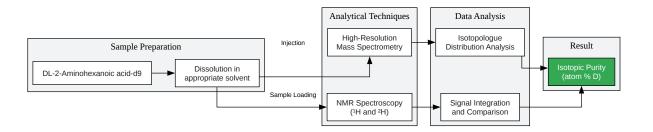
General Synthetic Protocol:

- Reaction Setup:
 - In a sealed reaction vessel, dissolve DL-2-Aminohexanoic acid in D2O.
 - Add a deuterated acid catalyst, such as DCl or D₂SO₄.
- Reaction Conditions:
 - Heat the mixture under reflux for an extended period (e.g., 24-72 hours) to facilitate the exchange of protons with deuterium atoms from the solvent.
 - The temperature and reaction time can be optimized to achieve the desired level of deuteration.
- · Work-up and Purification:
 - After cooling, neutralize the reaction mixture with a suitable base.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by recrystallization or chromatography to yield the final **DL-2-Aminohexanoic acid-d9**.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of **DL-2-Aminohexanoic acid-d9**.





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Caption: Workflow for Isotopic Purity Determination.

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